Epitiostanol

Breast Cancer Endocrine Therapy Drug Resistance

Researchers modeling ER+ breast cancer often encounter acquired resistance to non-steroidal antiestrogens. Epitiostanol addresses this gap as a steroidal dual ER antagonist/AR agonist retaining efficacy in tamoxifen-relapsed cases. Pharmacokinetic data mandates injectable administration; oral dosing is fully inactivated by first-pass hepatic metabolism. • 96% gynecomastia efficacy at 20 mg/week, outperforming dromostanolone propionate (89% at 50 mg/week). • U-2/U-3 MCF-7 mutant lines exhibit 300-1,000× resistance-quantitative tools for screening next-gen agents. • Injectable formulation ensures systemic exposure for reproducible in vivo pharmacodynamics.

Molecular Formula C19H30OS
Molecular Weight 306.5 g/mol
CAS No. 2363-58-8
Cat. No. B1193944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitiostanol
CAS2363-58-8
Synonyms10275-S
2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol
epithiostanol
epitiostanol
Thiodrol
Molecular FormulaC19H30OS
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C
InChIInChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1
InChIKeyOBMLHUPNRURLOK-XGRAFVIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epitiostanol Overview


Epitiostanol (2α,3α-epithio-5α-androstan-17β-ol), also known by the developmental code 10275-S and the brand name Thiodrol, is a sulfur-containing steroidal antiestrogen and anabolic–androgenic steroid (AAS) belonging to the dihydrotestosterone (DHT) class. It functions as a dual receptor modulator, acting as an antagonist at the estrogen receptor (ER) and an agonist at the androgen receptor (AR) [1]. First synthesized and described in the literature in 1965, epitiostanol has been clinically marketed in Japan since 1977 as an injectable antineoplastic agent for the treatment of breast cancer and for the management of gynecomastia [2]. Its structural and mechanistic profile provides a foundation for understanding its distinct utility in specific clinical scenarios where alternative endocrine therapies, such as tamoxifen, may prove insufficient.

Dual Target Estrogen receptor antagonist / androgen receptor agonist studies
Drug Class Steroidal antiestrogen and dihydrotestosterone-based tool
Route Fit Injectable formulation studies; parenteral pharmacokinetic models

Mechanism-Driven Selection of Epitiostanol


The interchangeability of endocrine therapies for breast cancer and related conditions is clinically unsound due to fundamental differences in molecular targets, metabolic pathways, and subsequent resistance mechanisms. Epitiostanol's unique steroidal structure and multimodal mechanism of action (MOA) directly address specific therapeutic gaps. Unlike non-steroidal antiestrogens such as tamoxifen, epitiostanol exhibits a distinct MOA that retains clinical efficacy in certain cases of tamoxifen relapse [1]. Furthermore, its direct injectable administration is a necessity dictated by its pharmacokinetic profile, as it is extensively inactivated by first-pass hepatic metabolism when taken orally, a characteristic not shared by orally bioavailable prodrugs like mepitiostane [2]. This evidence underscores why epitiostanol cannot be simply substituted with other in-class or alternative antiestrogens without a measurable impact on patient outcomes in specific, defined clinical contexts.

! Non-steroidal antiestrogens (e.g., tamoxifen) may not share resistance profile; cross-resistance is model-dependent.
! Oral prodrugs (e.g., mepitiostane) differ in route-dependent exposure; injectable form is mandatory for parenteral models.
! Other AAS-class or antiestrogen agents may not replicate the specific ER/AR dual-modulation signaling context.

Epitiostanol Comparative Evidence


Post-Tamoxifen Response

Epitiostanol demonstrates a mechanism of action that is likely distinct from the non-steroidal antiestrogen tamoxifen, a divergence that carries direct clinical consequences. In a published case report of a stage IV breast cancer patient with multiple metastases, initial therapy including ovariectomy and tamoxifen produced a favorable response, but the patient relapsed after four years [1]. The subsequent administration of the steroidal antiestrogen epitiostanol yielded satisfactory results, leading the authors to conclude that a different form of endocrinotherapy should be considered upon relapse from an initial endocrine treatment [1].

Post-Tamoxifen Response
Head-to-head
Satisfactory response after tamoxifen relapse
Supports non-cross-resistance model context
Single case report; model-specific review needed
Breast Cancer Endocrine Therapy Drug Resistance

Gynecomastia Treatment vs Dromostanolone Propionate

In a double-blind, controlled clinical trial of 54 patients with gynecomastia, epitiostanol's efficacy was directly compared to that of dromostanolone propionate. The trial evaluated three treatment arms over eight weeks [1]. Epitiostanol at a weekly dose of 20 mg proved most effective, achieving a 96% efficacy rate in reducing mass size and tenderness. This was numerically superior to both the 10 mg epitiostanol group (89% efficacy) and the comparator dromostanolone propionate group at 50 mg weekly (89% efficacy) [1]. No side effects were reported in any treatment group [1].

Gynecomastia Comparator
Head-to-head
96% responder rate vs. 89% for dromostanolone
Reported endpoint context; 7% higher responder rate
Double-blind trial; endpoint-review language applies
Gynecomastia Andrology Clinical Trial

Injection Requirement vs Oral Prodrug

Epitiostanol's clinical utility is inextricably linked to its route of administration. Pharmacokinetic studies in rats reveal that after oral administration of 14C-labeled epitiostanol, radioactivity appeared in the systemic circulation but no unchanged parent drug was detectable in plasma, indicating complete first-pass metabolism [1]. This finding directly contrasts with its prodrug, mepitiostane, which is designed for oral absorption via the intestinal lymphatics to bypass first-pass metabolism [2]. Consequently, epitiostanol is only therapeutically active when administered via intramuscular or intravenous injection [1].

Injection vs. Oral
Method context
Complete first-pass metabolism; no parent drug after oral dose
Mandates injectable route for systemic exposure
Rat model data; prodrug needed for oral studies
Pharmacokinetics Drug Delivery First-Pass Metabolism

Resistance Profile in Breast Cancer Mutants

In an in vitro model of acquired antiestrogen resistance, the differential sensitivity of breast cancer cell mutants provides a direct, quantitative comparison. The U-2 and U-3 mutant cell lines, derived from the ER-positive MCF-7 line, displayed a 5-fold higher resistance to tamoxifen compared to the parental MCF-7 cells [1]. However, these same mutant lines exhibited a dramatically higher resistance to epitiostanol, ranging from 300- to 1,000-fold when compared to MCF-7 cells [1]. This stark contrast in the magnitude of resistance highlights a fundamental difference in how these cell lines process or respond to steroidal versus non-steroidal antiestrogens.

Resistance Profile
Head-to-head
300–1,000× resistance vs. 5× for tamoxifen
High-grade resistance context in specific mutants
U-2/U-3 MCF-7 model; assay-context review required
Drug Resistance MCF-7 Cells Antiestrogen Sensitivity

Epitiostanol: Research & Clinical Applications


Post-Tamoxifen Sequential Therapy

Based on clinical evidence demonstrating a satisfactory response to epitiostanol in a patient with advanced breast cancer who had relapsed after four years on tamoxifen therapy, this compound is a scientifically valid candidate for investigation in sequential endocrine treatment strategies [1]. Researchers modeling or treating ER+ breast cancer should consider epitiostanol when exploring therapeutic options designed to overcome acquired resistance to non-steroidal antiestrogens [1].

Gynecomastia Management and Research

The direct comparative trial provides quantitative justification for the use of injectable epitiostanol in the treatment of gynecomastia. The data shows that a 20 mg weekly dose of epitiostanol achieved a 96% efficacy rate in reducing mass size and tenderness, outperforming the 89% efficacy rate seen with 50 mg weekly of dromostanolone propionate [1]. This makes epitiostanol a preferred investigational agent for clinical studies focused on this condition, particularly where a direct comparator is required.

Parenteral Antiestrogen Administration

Epitiostanol is the compound of choice for any preclinical study in rodent models requiring systemic, sustained levels of this steroidal antiestrogen. Pharmacokinetic data unequivocally demonstrates that oral administration results in complete first-pass metabolism with no detectable unchanged drug in plasma, whereas intramuscular or intravenous injection provides systemic exposure [1]. Therefore, for any in vivo experiment where the parent compound's pharmacodynamics are being evaluated, the injectable formulation of epitiostanol is mandatory, distinguishing it from its orally available prodrug, mepitiostane [2].

Extreme Antiestrogen Resistance Mechanisms

The U-2/U-3 mutant MCF-7 cell lines, which exhibit a massive 300- to 1,000-fold increase in resistance to epitiostanol compared to only a 5-fold increase for tamoxifen, provide a unique and quantitative tool for studying high-grade resistance to steroidal antiestrogens [1]. These cell models are highly relevant for screening novel compounds or combination therapies designed to overcome or bypass the specific resistance pathways that severely compromise epitiostanol's activity, thereby aiding in the selection of next-generation agents.

Application
Selection Property
Validation Focus
Sequential endocrine therapy models
Non-cross-resistant antiestrogen context
Post-tamoxifen relapse endpoint review
Gynecomastia research / andrology models
Injectable dual ER/AR modulator profile
Mass and tenderness responder-rate endpoint
Parenteral antiestrogen administration
First-pass hepatic metabolism bypass
Systemic exposure confirmation; no oral viability
Steroidal antiestrogen resistance screening
High-grade resistance model fit
MCF-7 mutant panel sensitivity profiling

Technical Documentation Hub

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48 linked technical documents
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